4-Ethyl-2-methylheptane
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Overview
Description
4-Ethyl-2-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane derivatives. For instance, 2-methylheptane can be alkylated with ethyl chloride in the presence of a strong base like sodium amide (NaNH2) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation reactions under controlled temperature and pressure conditions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylheptane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler alkanes.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms in the alkane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
4-Ethyl-2-methylheptane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography to study the retention indices of alkanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its role as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylheptane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in studying membrane dynamics and the effects of hydrophobic compounds on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-ethylheptane
- 3-Ethyl-2-methylheptane
- 4-Methyl-2-ethylheptane
Uniqueness
4-Ethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl and methyl groups .
Properties
CAS No. |
52896-88-5 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-2-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
OJDKRASKNKPYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(C)C |
Origin of Product |
United States |
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